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Available Data on EZM2302

The table below summarizes the key technical information for EZM2302 that is available from the search

results.

Parameter Value / Description Source

CAS Number 1628830-21-6 [1]

Molecular Formula C₂₉H₃₇ClN₆O₅ [1]

Molecular Weight 585.09 [1]

Target CARM1 (PRMT4) [1] [2]
[3]

Biochemical IC₅₀ 6 nM [1] [2]
[3]

Mechanism of
Action

Potent, selective, orally active inhibitor; binds to the substrate-binding
pocket of CARM1.

[1] [2]
[3]

Primary Cellular
Effects

Inhibits methylation of PABP1 and SmB; induces cell stasis/anti-
proliferation in multiple myeloma cell lines.

[1] [2]
[3]
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Parameter Value / Description Source

In Vivo Activity Shows dose-dependent anti-tumor activity in multiple myeloma
xenograft models in mice.

[1] [2]
[3]

Experimental Protocols for Key Assays

Although plasma protein binding data is missing, the methodologies for other critical experiments are

described in the literature.

Biochemical Potency (IC₅₀) Assay: The half-maximum inhibitory concentration (IC₅₀) of 6 nM was

determined using a biochemical assay that measures CARM1's methyltransferase activity. The assay
uses a synthetic peptide containing the histone H3 arginine 17 (H3R17) sequence as a substrate.

Inhibition is measured by quantifying the reduction in methyl group transfer from S-
adenosylmethionine (SAM) to the peptide [4] [2] [3].

Cellular Target Engagement: Treatment of multiple myeloma cell lines with EZM2302 led to a
reduction in the methylation levels of known CARM1 substrates, such as PABP1 and SmB. This is

typically assessed via western blotting using antibodies specific to the dimethylated forms of these
proteins, confirming that the compound engages with its target in a cellular environment [1] [2].

In Vivo Efficacy Studies: The anti-tumor activity was evaluated in mouse xenograft models of
multiple myeloma. Mice were administered EZM2302 orally, often twice daily for 21 days. Tumor

growth was monitored and compared to a control group, demonstrating significant dose-dependent
growth inhibition [1] [2].

Standard Methodology for Plasma Protein Binding

While data for EZM2302 is unavailable, the measurement of plasma protein binding is a standard

pharmacokinetic assay. The following diagram illustrates the general workflow for determining this

parameter using equilibrium dialysis, a common method cited in the search results [5].
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This method determines the fraction unbound (fᵤ), a critical parameter for calculating the clinically

relevant, pharmacologically active concentration of a drug [5]. To ensure data quality, it is recommended to

implement an in-well control that is analyzed concurrently with the new chemical entity, and to set data

acceptance criteria based on the performance of this control [5].

How to Proceed

The absence of plasma protein binding data for EZM2302 in the public domain presents a common challenge

in pre-clinical research. You may consider the following paths forward:

Consult Specialized Databases: Search dedicated ADMET (Absorption, Distribution, Metabolism,

Excretion, and Toxicity) or pharmaceutical research databases, which sometimes contain proprietary
data not found in general scientific literature.

Estimate Values: Use in silico prediction tools that can estimate plasma protein binding based on the
compound's physicochemical properties (e.g., molecular weight, lipophilicity).

Direct Inquiry: If possible, contact the organizations mentioned in the sources, such as
MedChemExpress [1] or the authors of the primary research papers [2] [3], to inquire if this data is

available.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [EZM2302 plasma protein binding]. Smolecule, [2026]. [Online

PDF]. Available at: [https://www.smolecule.com/products/b527695#ezm2302-plasma-protein-binding]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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